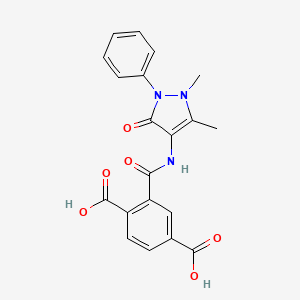

2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid

Description

2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid is a pyrazole-based compound featuring a carbamoyl-terephthalic acid substituent. This structure integrates a pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole) with a terephthalic acid moiety via a carbamoyl linker. The pyrazolone core is known for its pharmacological relevance, particularly in anti-inflammatory and analgesic applications .

Synthesis: The compound is synthesized via carboxylation or condensation reactions. For example, Cu(II)-catalyzed hydrocarboxylation of imines using CO₂ yields derivatives with similar pyrazolyl-carbamoyl structures (e.g., 50.7% yield for a related acetamide derivative) . Cyclocondensation with sulfonohydrazides or anhydrides is another common route, as seen in the preparation of pyrazoline and pyrazole derivatives .

The terephthalic acid moiety may further enhance binding to biological targets via hydrogen bonding or π-π stacking .

Properties

CAS No. |

302602-92-2 |

|---|---|

Molecular Formula |

C20H17N3O6 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]terephthalic acid |

InChI |

InChI=1S/C20H17N3O6/c1-11-16(18(25)23(22(11)2)13-6-4-3-5-7-13)21-17(24)15-10-12(19(26)27)8-9-14(15)20(28)29/h3-10H,1-2H3,(H,21,24)(H,26,27)(H,28,29) |

InChI Key |

UDJSQFGBVNAWSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid typically involves the reaction of 4-aminoantipyrine with terephthalic acid derivatives under controlled conditions. One common method involves the use of benzoylisothiocyanate as a reagent, which reacts with 4-aminoantipyrine to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or phenyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of other complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to its structural analogs based on substituents, biological activity, and physicochemical properties. Key examples include:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Activity :

- Acetamide derivatives (e.g., ) show robust crystallinity due to hydrogen bonding (N–H···O and C–H···π interactions), enhancing stability but reducing solubility.

- Sulfanyl-acetic acid derivatives (e.g., ) are discontinued commercially, suggesting challenges in scalability or efficacy.

- α,β-unsaturated carboxylic acid analogs (e.g., ) may exhibit enhanced COX-2 selectivity due to electron-withdrawing groups.

Biological Activity :

- Pyrazol-4-yl carboxamides with succinamic acid substituents demonstrate moderate anti-inflammatory activity (IC₅₀ = 12–18 µM in COX-2 assays) .

- Thiophene-cyclopenta[b]thiophene hybrids (e.g., ) show dual anti-inflammatory and antimicrobial effects (MIC = 8–32 µg/mL against S. aureus).

Synthesis Efficiency: Cu(II)-catalyzed hydrocarboxylation achieves moderate yields (50–65%) for carboxylated derivatives . Cyclocondensation with sulfonohydrazides requires harsh conditions (toluene, 8–12 hours reflux) but offers regioselectivity .

Crystallographic Data: Monoclinic crystal systems (e.g., P2₁/c for ) are common, with unit cell volumes ~1800 ų and Z = 4 . Hydrogen-bonding networks (e.g., R₂²(8) motifs) stabilize supramolecular assemblies, critical for drug formulation .

Biological Activity

The compound 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid is a derivative of pyrazole and terephthalic acid, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of terephthalic acid derivatives with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole. The process can be optimized for yield and purity through various organic synthesis methods such as condensation reactions and cyclization techniques.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial , antiviral , and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Studies have indicated that compounds with pyrazole moieties exhibit significant antimicrobial effects. For example, related pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-(Pyrazole Derivative) | Staphylococcus aureus | 15 | |

| 2-(Pyrazole Derivative) | Escherichia coli | 12 |

Antiviral Activity

Recent investigations into the antiviral properties of pyrazole derivatives have revealed promising results against viruses such as influenza and coronaviruses. For instance, compounds structurally similar to the target compound have demonstrated inhibition of viral replication in vitro.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study evaluated the cytotoxic effects of a related pyrazole compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may serve as a lead for further anticancer drug development.

The mechanisms by which 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)terephthalic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit key enzymes involved in pathogen metabolism.

- DNA Intercalation: Some compounds may intercalate with DNA, disrupting replication.

- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells leads to programmed cell death.

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Answer:

The compound is synthesized via multi-step condensation reactions. A common approach involves coupling a pyrazolone derivative (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with terephthalic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst. Key parameters include:

- Reaction time : Optimized between 3–5 hours to balance yield and byproduct formation .

- Solvent system : Acetic acid is preferred for its ability to protonate intermediates, enhancing electrophilicity .

- Temperature : Reflux conditions (~110–120°C) are critical for activating the carbamoyl linkage .

Yield improvements (>70%) are achieved by stoichiometric control of the amine-to-acid ratio (1:1.1) and post-reaction recrystallization from DMF/acetic acid mixtures .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural validation?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (mean C–C = 0.007 Å) and confirms the pyrazolone ring’s dihydro-1H conformation .

- NMR : H NMR identifies methyl groups (δ 2.1–2.3 ppm) and phenyl protons (δ 7.2–7.6 ppm), while C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- IR spectroscopy : Validates carbamoyl C=O stretches (~1680 cm) and aromatic C–H bending (~750 cm) .

Cross-validation using SCXRD and NMR is recommended to address ambiguities in tautomeric forms .

Advanced: How can researchers resolve contradictions in data from different characterization techniques?

Answer:

Contradictions often arise in:

- Tautomerism : X-ray may fix a single tautomer, while NMR detects equilibrium states. Use variable-temperature NMR to monitor dynamic behavior .

- Crystallinity vs. solution-phase structure : SCXRD provides static solid-state data, whereas NMR reflects solution dynamics. Employ DFT calculations to model energy differences between tautomers .

- Impurity interference : Compare HPLC purity profiles (>95%) with spectroscopic data to isolate artifacts .

Advanced: What strategies optimize the compound’s stability under varying pH and thermal conditions?

Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h). Monitor via HPLC for hydrolysis of the carbamoyl bond, which is prone to cleavage below pH 3 .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition onset (~220°C). Differential scanning calorimetry (DSC) reveals melting points (~190°C) and polymorphic transitions .

- Light sensitivity : Store in amber vials under inert gas; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

Advanced: How can computational modeling enhance understanding of its reactivity or supramolecular interactions?

Answer:

- Docking studies : Model interactions with biological targets (e.g., enzymes) using the pyrazolone core as a hydrogen-bond acceptor .

- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetic acid vs. DMF) on aggregation behavior during crystallization .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines or acid derivatives .

- Solvent retention : Prolonged drying under vacuum (24h at 50°C) eliminates residual acetic acid, confirmed by H NMR .

- Polymorphism : Recrystallization from DMF/acetic acid (1:2 v/v) yields a single crystalline phase, verified by SCXRD .

Advanced: What methodologies validate the compound’s potential as a scaffold for bioactive derivatives?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations on the phenyl ring) and assay against targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- Pharmacophore mapping : Overlay SCXRD data with known bioactive pyrazolones to identify critical hydrogen-bonding motifs .

- In vitro assays : Test solubility in PBS (logP ~2.5 predicts moderate bioavailability) and plasma stability (t > 6h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.